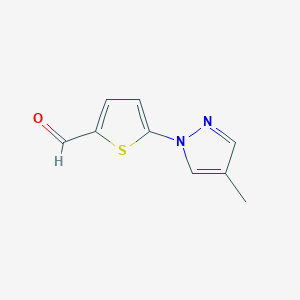

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Description

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 4-methylpyrazole moiety and at the 2-position with a formyl group. This structure combines electron-rich (thiophene) and electron-deficient (pyrazole) aromatic systems, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

5-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2OS/c1-7-4-10-11(5-7)9-3-2-8(6-12)13-9/h2-6H,1H3 |

InChI Key |

IGDQEFHRQSIHKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Condensation of Thiophene Derivatives with Pyrazole Compounds

The core strategy involves the condensation of thiophene-2-carboxaldehyde or its derivatives with pyrazole or pyrazole precursors, often under reflux conditions in suitable solvents such as ethanol, acetic acid, or DMSO. This approach leverages the nucleophilic character of pyrazole's nitrogen atoms and the electrophilic aldehyde group on thiophene.

- Reaction of thiophene-2-carboxaldehyde with 4-methyl-1H-pyrazole derivatives under reflux, often facilitated by acid catalysts like p-toluenesulfonic acid or Lewis acids such as titanium tetrachloride (TiCl₄).

Methodologies and Conditions

| Methodology | Reagents & Conditions | Catalysts | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| A. Acid-Catalyzed Condensation | Thiophene-2-carboxaldehyde + 4-methyl-1H-pyrazole, reflux in ethanol or acetic acid | p-Toluenesulfonic acid, TiCl₄ | Ethanol, acetic acid | 60-70 | Promotes cyclocondensation; sensitive to reaction temperature |

| B. Titanium Tetrachloride (TiCl₄) Mediated | Reaction of thiophene-2-carboxylic acid derivatives with pyrazole amines | TiCl₄ | Pyridine or DCM | 12-48% | Used for amide formation; low yields due to steric hindrance and nitrogen substitution effects |

| C. Carbodiimide (DCC) Coupling | Thiophene-2-carboxylic acid + pyrazole amines | N,N'-Dicyclohexylcarbodiimide (DCC), DMAP | DCM | 7-8% | Facilitates amide bond formation; yields are modest, influenced by pyrazole N-substitution |

| D. Suzuki–Miyaura Cross-Coupling | Aryl-substituted thiophene derivatives with pyrazole boronic acids | Pd(0) catalysts, K₃PO₄ | 1,4-Dioxane | 66-81% | Used for arylation post-initial condensation; enhances structural diversity |

Notable Synthetic Routes

Amide Formation via Titanium Chloride (TiCl₄):

The reaction of 5-bromothiophene carboxylic acid with pyrazole amines in the presence of TiCl₄ under reflux in pyridine has been extensively studied. Despite low yields (~12%), this method is notable for its straightforwardness and potential for optimization.Protection-Deprotection Strategies:

To prevent steric hindrance and improve yields, pyrazole nitrogen protection (e.g., tert-butyl carbamate) is employed. Post-reaction deprotection yields the target aldehyde with minimal side reactions.Use of Coupling Reagents:

Carbodiimide-mediated coupling (DCC, EDC) with catalytic DMAP has been employed to synthesize amide derivatives, although yields remain moderate, likely due to the reactivity of pyrazole N-H groups.

Reaction Mechanisms and Considerations

The condensation generally proceeds via nucleophilic attack of pyrazole nitrogen on the aldehyde carbon of thiophene derivatives, followed by dehydration to form the imine or related structures, which can be oxidized or tautomerized to the aldehyde.

When substituting the pyrazole nitrogen, steric and electronic effects hinder the reaction, leading to lower yields. Therefore, using unsubstituted pyrazole or protected derivatives often yields better results.

Research Discoveries and Optimization Strategies

Catalyst Selection:

TiCl₄ has shown promise in facilitating the condensation, especially with unprotected pyrazole, but often results in low yields, indicating a need for optimization.Solvent Effects:

Polar aprotic solvents like DCM and acetonitrile improve reaction rates, while protic solvents can lead to side reactions or decomposition.Temperature Control:

Reflux conditions are standard; however, precise temperature control can enhance selectivity and yield.Protective Group Strategies:

Protecting the pyrazole N-H group (e.g., tert-butyl, benzyl) prevents side reactions and improves overall yield, with subsequent deprotection steps.

Summary of Data and Research Findings

Scientific Research Applications

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure allows for modular modifications. Key analogs and their distinguishing features are summarized below:

Substituent Impact on Physicochemical Properties

- Electronic Effects: The 4-methylpyrazole group in the target compound is electron-deficient compared to the diphenylamino group in , which is highly electron-rich. This difference influences absorption spectra; for example, diphenylamino-substituted analogs exhibit redshifted UV/Vis maxima (~655–675 nm) due to extended conjugation .

- Reactivity : The thienylsulfanyl group in facilitates thioacetalization and oligomerization, whereas the chloro-substituted analog may undergo nucleophilic substitution more readily due to the Cl atom’s electronegativity.

- Thermal Stability: Compounds with bulky substituents (e.g., diphenylamino ) likely exhibit higher melting points compared to smaller groups like methylpyrazole.

Biological Activity

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde (CAS No. 21541-32-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is CHNOS. It features a thiophene ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrazole intermediates. Various methods have been reported in the literature, including solvent-free conditions and microwave-assisted techniques, which enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against multidrug-resistant pathogens.

Key Findings:

- In vitro tests demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- The compound exhibited bactericidal effects, as evidenced by time-kill assays that showed a reduction in viable cell counts over time .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | 0.35 | Bactericidal |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using human cancer cell lines revealed promising results.

Case Study:

A study on the compound's effect on A549 lung adenocarcinoma cells indicated a dose-dependent reduction in cell viability, with notable cytotoxicity observed at concentrations as low as 100 µM . The compound's structure appears to influence its activity, with modifications leading to enhanced potency.

Activity Summary:

- Cell Line: A549 (lung adenocarcinoma)

- Viability Reduction: Up to 64% at optimal concentrations

- Comparison: More effective than standard chemotherapeutics like cisplatin .

The biological activity of this compound is believed to involve the inhibition of key enzymes associated with microbial growth and cancer cell proliferation. For instance, its interaction with DNA gyrase and dihydrofolate reductase has been suggested as a mechanism for its antimicrobial effects .

Safety and Toxicity

Preliminary toxicity assessments indicate that derivatives of this compound exhibit minimal adverse effects on non-cancerous cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Question

- X-ray Crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and torsional conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for heterocyclic protons and aldehyde groups.

- IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

How does the compound’s reactivity differ in oxidation, reduction, and substitution reactions?

Basic Research Question

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield ~70%), but over-oxidation of the thiophene ring may occur without pH control .

- Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol (~90% yield), while LiAlH₄ risks reducing the thiophene ring .

- Substitution : Nucleophilic substitution at the pyrazole’s methyl group (e.g., with amines) requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced Research Question

- Data Contradictions : Discrepancies in thermal parameters or occupancy may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning and PART to handle disorder .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CIF-check for compliance with IUCr standards.

- Case Study : For a derivative with ambiguous electron density near the pyrazole ring, iterative refinement with restraints on bond distances (DFIX) improved R-factor from 0.12 to 0.08 .

What challenges arise in palladium-catalyzed C–C coupling reactions for synthesizing thiophene derivatives?

Advanced Research Question

- Side Reactions : Competing homocoupling or β-hydride elimination can reduce yields. Mitigate by using ligands (XPhos, SPhos) to stabilize Pd(0) and anhydrous conditions .

- Optimization : Screen bases (K₂CO₃ vs. Cs₂CO₃) and solvents (toluene vs. DMF) to favor Suzuki-Miyaura couplings. For example, 5-(4-Methylpyrazolyl)thiophene-2-carbaldehyde achieved 75% yield with Pd(OAc)₂/XPhos in toluene at 110°C .

- Analytical Monitoring : Use TLC (UV-active spots) and LC-MS to track intermediates and byproducts.

How can pharmacological studies be designed to evaluate the compound’s bioactivity?

Advanced Research Question

- Target Selection : Prioritize enzymes (kinases, cytochrome P450) or receptors (GPCRs) based on structural analogs’ activities .

- Assay Design :

- In vitro : Fluorescence polarization for binding affinity (IC₅₀) and microplate calorimetry for thermodynamic profiling.

- In silico : Molecular docking (AutoDock Vina) to predict binding poses; MD simulations (GROMACS) assess stability over 100 ns .

- Data Interpretation : Address false positives via counter-screens (e.g., cytotoxicity assays) and validate hits with SPR or ITC for binding kinetics .

What strategies optimize the compound’s application in fluorescent probes or materials science?

Advanced Research Question

- AIE Probes : Modify the aldehyde to form Schiff bases with aggregation-induced emission (AIE) properties. For example, condensation with triphenylamine derivatives enhances two-photon fluorescence for bioimaging .

- COF Synthesis : Use solventothermal methods (120°C, DMF/mesitylene) to polymerize the aldehyde with diamines, achieving pore sizes of 1.2–2.0 nm for gas storage .

- Stability Testing : Accelerated aging studies (40°C/75% RH) assess material degradation, monitored via PXRD and BET surface area analysis.

How do substituent variations (e.g., chloro vs. methyl) impact the compound’s bioactivity and reactivity?

Advanced Research Question

- Electronic Effects : Chloro substituents increase electrophilicity, enhancing nucleophilic substitution rates (e.g., 2x faster with Cl vs. Me in SNAr reactions) .

- Bioactivity Trends : Methyl groups improve lipophilicity (logP +0.5), boosting cell membrane permeability in antiproliferative assays (IC₅₀: 12 μM vs. 25 μM for chloro analogs) .

- Case Study : 4-Chloro-3-methylpyrazolyl derivatives showed 3x higher kinase inhibition than methyl-only variants due to halogen bonding with active-site residues .

What methodologies validate the compound’s purity and stability under storage conditions?

Basic Research Question

- Purity Analysis : HPLC-DAD (C18 column, acetonitrile/water) with >98% purity threshold; quantify impurities via peak integration .

- Stability Protocols :

How can researchers address low yields in multi-step syntheses of derivatives?

Advanced Research Question

- Bottleneck Identification : Use DoE (Design of Experiments) to rank factors (e.g., catalyst loading, temperature) affecting yield. For a 3-step synthesis, reaction time in Step 2 contributed 60% of variability .

- Flow Chemistry : Continuous flow reactors reduce side reactions (residence time control) and improve yields (e.g., from 45% to 82% for a Sonogashira coupling derivative) .

- In Situ Monitoring : ReactIR tracks intermediate formation; adjust reagent addition dynamically to suppress byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.